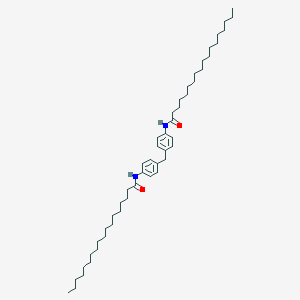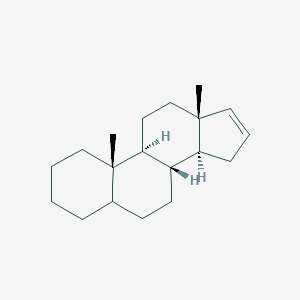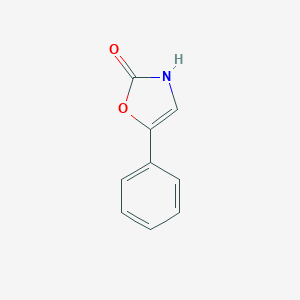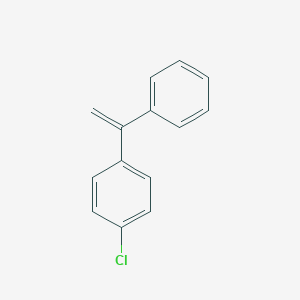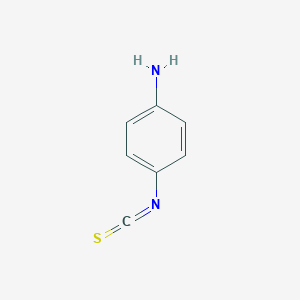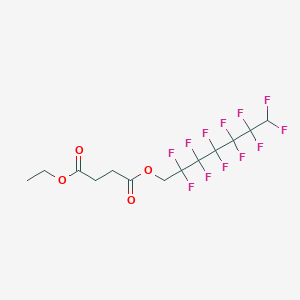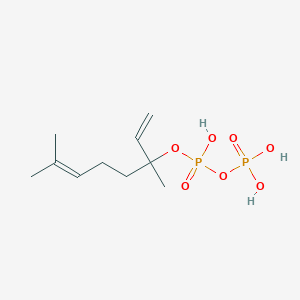
m-Carborane
Vue d'ensemble
Description
M-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Noyau pour les macromolécules décorées en périphérie
m-Carborane peut servir de noyau novateur pour les macromolécules globulaires décorées en périphérie . Une nouvelle classe de dérivés du this compound di et tétrabranchés a été synthétisée, à partir de 9,10-I2-1,7-closo-C2B10H10 . Ces nouveaux dérivés du this compound tétrabranchés rapportés fournissent une sorte de noyau novateur pour la synthèse de macromolécules décorées en périphérie cultivées radialement en 3D .
Plateforme pour les thérapies à base de mécanismes
Les médicaments contenant du carborane sont une classe émergente de composés présentant des applications potentielles bénéfiques dans la conception de médicaments . Ces amas hautement hydrophobes sont des « nouvelles clés pour de vieilles serrures » potentielles qui ouvrent un domaine de recherche passionnant pour des substrats thérapeutiques importants bien connus, mais difficiles .
Matériaux nanostructurés et électroactifs
La science du carborane s'est complexifiée et les applications ont progressé régulièrement dans des domaines tels que les matériaux nanostructurés et électroactifs .
Catalyse
Les carboranes ont trouvé des applications dans le domaine de la catalyse . Ils peuvent être utilisés pour stabiliser les complexes radicalaires en raison de leur grande gêne stérique et de leurs effets électroniques uniques .
Polymères
Les carboranes ont été utilisés dans le développement de polymères . Leurs propriétés uniques les rendent adaptés à la création de nouveaux types de polymères avec des caractéristiques améliorées.
Halogénation aromatique
Les catalyseurs au carborane ont été utilisés pour l'halogénation aromatique
Mécanisme D'action
Target of Action
m-Carborane, a highly hydrophobic cluster, is an emerging class of compounds with potential applications in drug design . It has been found to interact with important receptors, making it a promising candidate for efficient therapeutic treatments . For instance, carborane analogues of mefenamic acid have been evaluated for their ability to inhibit the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 .
Mode of Action
The mode of action of this compound is largely dependent on its unique structure. The compound’s interaction with its targets results in changes that are beneficial for therapeutic treatments . For example, the M⋯C–H interaction, a unique bonding interaction stabilized by carborane cages, has been observed in organometallic chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound are still under investigation. It is known that the compound’s interaction with its targets can lead to the formation of b-i bonds . Additionally, the M⋯C–H interaction can convert into C–H bond metallization under certain conditions .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully understood. It is known that the compound’s unique structure and properties, such as its high thermal stability and kinetic inertness to metabolism, could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are still being explored. Studies have shown that carborane analogues have stronger antitumor potential compared to their parent organic compound . Furthermore, the M⋯C–H interaction can convert into C–H bond metallization under acidic conditions or via treatment with t-butyl isocyanide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the unique electronic effects of carborane can stabilize the M⋯C–H bonding interaction in organometallic chemistry . Moreover, the compound’s high thermal stability makes it suitable for use in various environments .
Safety and Hazards
Orientations Futures
M-Carborane has potential beneficial applications in drug design . It is still an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .
Analyse Biochimique
Biochemical Properties
m-Carborane has been found to engage in unusual types of intermolecular interactions, such as dihydrogen bonds, with biological receptors . This ability to form strong covalent bonds with carbon has enabled the exploration of numerous biological and therapeutic applications of this compound .
Cellular Effects
Its unique properties suggest that it could have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to form strong covalent bonds suggests that it could interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its high thermal stability and kinetic inertness to metabolism suggest that it could have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its unique properties, it is plausible that it could exhibit threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
Its ability to form strong covalent bonds suggests that it could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its unique properties suggest that it could interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Its unique properties suggest that it could be directed to specific compartments or organelles, potentially affecting its activity or function .
Propriétés
InChI |
InChI=1S/C2H2B10/c3-1-4-2(3)6-8-10-12-11-9-7-5-1/h1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJUVSLJRLZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C([B]2)[B][B][B]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16986-24-6 | |
| Record name | 1,7-Dicarbadodecaborane(12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of m-Carborane?
A1: this compound, also known as 1,7-dicarba-closo-dodecaborane(12), has a molecular formula of C2B10H12 and a molecular weight of 144.23 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound and what information do they provide?
A2: Researchers utilize various spectroscopic methods to confirm the structure of this compound and its derivatives. NMR spectroscopy, including 1H, 13C, 11B, and even 29Si NMR, provides detailed information about the structure and bonding environment of the atoms within the molecule [, , , ]. FTIR spectroscopy is employed to identify functional groups and analyze curing behavior in polymeric materials containing this compound units [, , , ].
Q3: How does the incorporation of this compound affect the thermal stability of polymers?
A3: Studies indicate that the incorporation of this compound units into various polymer backbones, such as polysiloxanes and polybenzoxazines, significantly enhances their thermal and thermo-oxidative stability [, , , , , ]. This improvement is attributed to the robust nature of the carborane cage and its ability to form a protective layer of boron oxides upon thermal degradation, preventing further breakdown of the material.
Q4: What factors influence the thermal properties of this compound-containing polymers?
A4: Research on poly(this compound-siloxanes) suggests that the electronic effects of pendant groups attached to the polymer backbone can significantly influence the degradation behavior of the material. For instance, electron-withdrawing groups tend to increase the initial degradation temperature (Td5) [].
Q5: Are there any specific challenges associated with the synthesis of high molecular weight this compound-containing polymers?
A5: While the synthesis of this compound-containing polymers has been successful, achieving ultra-high molecular weight polymers (Mw > 1 million) with specific end groups, like carboranesilanol termination, has proven challenging and difficult to reproduce consistently [].
Q6: How is this compound utilized in the context of metathesis reactions?
A6: Dialkenyl-substituted m-carboranes have been successfully employed in ruthenium-catalyzed metathesis reactions []. Due to the non-adjacent positioning of alkenyl groups in the 1,7 positions of the this compound cage, these reactions primarily undergo acyclic diene metathesis polymerization (ADMET), leading to the formation of unique main-chain this compound polymers.
Q7: How is computational chemistry used to understand the properties of this compound derivatives?
A7: Density functional theory (DFT) calculations play a crucial role in elucidating the electronic properties and reactivity of this compound derivatives [, , , ]. For instance, DFT has been used to study the influence of iodine substituents on the photophysical properties of this compound-anthracene dyads, confirming minimal impact due to the distance between the iodine atoms and the fluorophore [].
Q8: How do structural modifications to this compound affect its biological activity?
A8: Research on this compound-based non-steroidal progesterone receptor (PR) ligands has shown that chirality at the secondary alcohol position significantly influences PR-agonistic activity []. Additionally, the size of the alkyl side chain and the presence of specific groups like 4-cyanophenyl impact PR-agonistic and antagonistic activities.
Q9: What is the impact of this compound incorporation on the fluorescence properties of organic dyes?
A9: Studies on this compound-anthracene dyads and triads reveal that linking this compound to anthracene moieties significantly enhances their intrinsic fluorescence quantum yield (ϕF) in solution without altering their absorption and emission patterns [, ]. This improvement is attributed to the free rotation of the anthracene unit when linked to the Ccluster of the this compound cage. Additionally, the presence of iodine atoms on the boron vertices does not significantly affect the photophysical properties due to their distance from the fluorophore [].
Q10: How do carborane units influence the stability of silicone polymers?
A10: Studies on poly-m-carboranylsiloxanes demonstrate that the carborane units contribute to the overall stability of the silicone chain, enhancing their resistance to radiation compared to conventional polydimethylsiloxanes []. This increased stability is attributed to the ability of the carborane cage to act as a radical scavenger.
Q11: What makes this compound a promising scaffold for boron neutron capture therapy (BNCT) agents?
A11: The high boron content of this compound makes it an attractive scaffold for developing BNCT agents. Studies on 3-carboranyl thymidine analogues (3CTAs) demonstrate their potential as boron delivery agents for BNCT []. These analogues exhibit good substrate properties for human thymidine kinase 1 (TK1), leading to selective retention in TK1-expressing tumors, which is crucial for targeted BNCT.
Q12: What analytical methods are used to study the thermal behavior of this compound-containing polymers?
A12: Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for investigating the thermal behavior of this compound-containing polymers [, , , , ]. These methods provide valuable information about thermal stability, degradation temperatures, and glass transition temperatures (Tg), which are essential for understanding the material's performance at elevated temperatures.
Q13: What is the significance of Hawthorne's boron insertion reaction in this compound chemistry?
A13: Hawthorne's boron insertion reaction played a pivotal role in expanding the synthetic toolbox for preparing substituted m-carboranes []. This reaction allows for the introduction of various substituents, such as fluorine, bromine, and diphenylamino groups, at specific positions on the this compound cage, opening avenues for further derivatization and exploration of their properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



